![molecular formula C22H23N3O2S B2529945 N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide CAS No. 476458-34-1](/img/structure/B2529945.png)

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide involves multi-step reactions starting from basic heterocyclic compounds. Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic methods can be inferred. For instance, substituted heterocyclic derivatives can be prepared from compounds with an acryloyl group, which are then treated with hydrazine derivatives to afford pyrazoline derivatives . In another example, N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine analogues are synthesized via microwave-accelerated multi-step synthesis, starting from amino-substituted benzothiophene precursors . These methods suggest that the synthesis of the compound would likely involve the formation of a pyrazoline or pyrimidinamine core followed by subsequent functionalization steps.

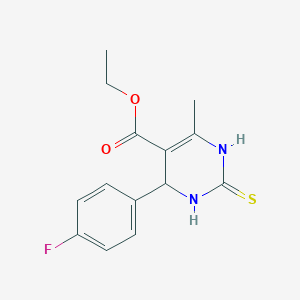

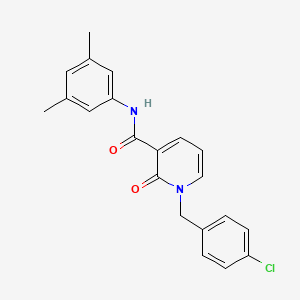

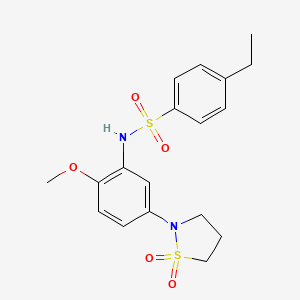

Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of a thieno[3,4-c]pyrazol moiety, which is a fused heterocyclic system combining thiophene and pyrazole rings. This core is substituted with a 2,4-dimethylphenyl group and an ethoxybenzamide moiety. The structure of similar compounds has been confirmed by various spectroscopic methods, including NMR, IR, and GC-MS, and in some cases by X-ray crystallography . These techniques would be essential in determining the molecular structure and confirming the identity of the synthesized compound.

Chemical Reactions Analysis

The compound may undergo various chemical reactions typical for benzamides and heterocyclic compounds. For example, benzamides can be synthesized by reacting an acid chloride with an amine . They can also participate in metal-catalyzed C–H bond functionalization reactions due to the presence of directing groups . Pyrazoline derivatives can be acetylated or reacted with secondary amines to yield N-substituted derivatives . These reactions are indicative of the potential reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely include moderate solubility in organic solvents, stability under standard conditions, and a solid-state at room temperature. The presence of an ethoxy group may increase its lipophilicity compared to unsubstituted benzamides. The compound's spectroscopic properties, such as NMR chemical shifts and IR absorption bands, would be influenced by the specific substituents and the heterocyclic core . The compound's biological activity could be inferred from similar structures, such as the N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines, which have shown inhibitory potency against protein kinases .

Wissenschaftliche Forschungsanwendungen

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives have been extensively studied for their pharmacological properties. For instance, substituted pyrazole derivatives show promising anti-inflammatory activities and less toxicity, indicating their potential as therapeutic agents in treating inflammation-related conditions (Abdulla et al., 2014). Similarly, N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues have been identified as dual inhibitors of CLK1 and DYRK1A kinases, demonstrating their application in cancer and neurological disorders research (Loidreau et al., 2013).

Thieno[3,4-b]pyrazine-Based Materials

Thieno[3,4-b]pyrazine-based compounds have found application in materials science, particularly in the fabrication of photovoltaic devices. Their optical and electronic properties make them suitable for use as donor or acceptor materials in solar cells, highlighting the potential of such compounds in renewable energy technologies (Zhou et al., 2010).

Luminescence Sensing Applications

Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks (MOFs) exhibit selective luminescence sensing capabilities for benzaldehyde derivatives. Such frameworks, incorporating structural elements similar to the query compound, demonstrate the potential of these molecules in developing sensitive and selective sensors for organic compounds (Shi et al., 2015).

Eigenschaften

IUPAC Name |

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S/c1-4-27-20-8-6-5-7-16(20)22(26)23-21-17-12-28-13-18(17)24-25(21)19-10-9-14(2)11-15(19)3/h5-11H,4,12-13H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWAPRUFKXHSPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=C(C=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2529863.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2529865.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid;dihydrochloride](/img/structure/B2529866.png)

![N-cyclohexyl-4-(3-methylbutyl)-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2529875.png)

![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2529877.png)

![tert-butyl [2-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2529882.png)

![methyl 4-chloro-2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2529884.png)

![N-(3-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2529885.png)